The compound is classified under several categories based on its structural characteristics:
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5-cyclopropyl-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,2-oxazole-3-carboxamide. Its molecular formula is with a molecular weight of approximately 327.4 g/mol.
The synthesis of 5-cyclopropyl-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,2-oxazole-3-carboxamide involves several sophisticated methodologies typical in heterocyclic chemistry.
These synthetic routes often require careful optimization of reaction conditions to achieve high yields and purity .
The molecular structure of 5-cyclopropyl-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,2-oxazole-3-carboxamide can be represented using various chemical notation systems:
InChI=1S/C17H21N5O2/c1-22(2)17-18-9-11-7-12(5-6-13(11)20-17)19-16(23)14-8-15(24-21-14)10-3-4-10/h8-10,12H,3-7H2,1-2H3,(H,19,23)
This notation provides a way to encode the structure into a string format that can be used in databases.
The compound features:
These structural elements are significant for the compound's interaction with biological targets.
The chemical reactivity of 5-cyclopropyl-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,2-oxazole-3-carboxamide can be analyzed through various reactions:
These reactions are essential for modifying the compound to enhance its efficacy or reduce side effects .
The mechanism of action for 5-cyclopropyl-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,2-oxazole-3-carboxamide primarily involves interaction with specific biological targets such as enzymes or receptors.
Research indicates that this compound may act as an inhibitor in certain signaling pathways related to cancer or neurological disorders. The exact mechanism would depend on the target protein and could involve:
Quantitative data on binding affinities and inhibition constants would further elucidate its pharmacological profile.
The physical properties of the compound include:
Key chemical properties include:
Quantitative measurements such as melting point and solubility coefficients would provide additional insights into its usability .
5-cyclopropyl-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-y]-1,2 oxazole -3-carboxamide has potential applications in:
Its complex structure makes it a valuable candidate for further investigation in medicinal chemistry and drug discovery initiatives .
CAS No.: 12002-53-8
CAS No.: 2964-06-9
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0